Bienvenue dans la boutique en ligne BenchChem!

N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}adamantane-1-carboxamide

Lipophilicity ADME Steric parameters

N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}adamantane-1-carboxamide (CAS 899996-08-8; molecular formula C22H23N5O2; MW 389.459) is a synthetic small molecule comprising a pyrazolo[3,4-d]pyrimidin-4-one core substituted with a phenyl group at N1 and an adamantane-1-carboxamide moiety at N5. The pyrazolo[3,4-d]pyrimidine scaffold is recognized as a privileged pharmacophore in medicinal chemistry, with demonstrated activity against diverse kinase targets including EGFR, VEGFR-2, CDK2, and Src/Bcr-Abl, as well as phosphodiesterase (PDE) enzyme families.

Molecular Formula C22H23N5O2
Molecular Weight 389.459
CAS No. 899996-08-8
Cat. No. B2497723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}adamantane-1-carboxamide
CAS899996-08-8
Molecular FormulaC22H23N5O2
Molecular Weight389.459
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)C(=O)NN4C=NC5=C(C4=O)C=NN5C6=CC=CC=C6
InChIInChI=1S/C22H23N5O2/c28-20-18-12-24-27(17-4-2-1-3-5-17)19(18)23-13-26(20)25-21(29)22-9-14-6-15(10-22)8-16(7-14)11-22/h1-5,12-16H,6-11H2,(H,25,29)
InChIKeyIVNNKMCSHMVKSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}adamantane-1-carboxamide (CAS 899996-08-8): Chemical Identity and Scaffold Classification


N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}adamantane-1-carboxamide (CAS 899996-08-8; molecular formula C22H23N5O2; MW 389.459) is a synthetic small molecule comprising a pyrazolo[3,4-d]pyrimidin-4-one core substituted with a phenyl group at N1 and an adamantane-1-carboxamide moiety at N5 . The pyrazolo[3,4-d]pyrimidine scaffold is recognized as a privileged pharmacophore in medicinal chemistry, with demonstrated activity against diverse kinase targets including EGFR, VEGFR-2, CDK2, and Src/Bcr-Abl, as well as phosphodiesterase (PDE) enzyme families [1]. The adamantane cage confers distinct steric bulk, enhanced lipophilicity (estimated LogP of the adamantane-1-carboxamide fragment: ~2.39), and potential metabolic stability relative to planar aromatic or smaller alicyclic substituents .

Why N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}adamantane-1-carboxamide Cannot Be Replaced by Generic In-Class Analogs


The pyrazolo[3,4-d]pyrimidin-4-one scaffold tolerates diverse N1 and N5 substitutions that profoundly alter target selectivity, potency, and physicochemical properties. Compounds bearing planar aromatic N5 substituents (e.g., benzamide analogs such as CAS 69722-21-0) and those with smaller alicyclic N5 groups (e.g., cyclohexanecarboxamide analog CAS 899996-04-4) exhibit fundamentally different steric occupancy, lipophilicity, and metabolic stability profiles . The adamantane cage in this compound occupies a volume of approximately 160 ų—roughly double that of a cyclohexyl group—and introduces a LogP increase of approximately 0.8–1.2 units compared to smaller carboxamide substituents, directly affecting membrane permeability, protein binding, and off-target promiscuity . Published SAR for the pyrazolo[3,4-d]pyrimidine class demonstrates that substitution at N5 is a critical determinant of kinase versus PDE selectivity; interchange with a generic N5-substituted analog without preserving the adamantane motif risks losing target engagement entirely [1][2].

Quantitative Differentiation Evidence for N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}adamantane-1-carboxamide Against Closest Comparators


Adamantane vs. Cyclohexane N5-Substitution: Lipophilicity and Steric Bulk Differentiation

The adamantane-1-carboxamide substituent at N5 confers significantly higher lipophilicity and steric bulk compared to the closest alicyclic analog, the cyclohexanecarboxamide derivative (CAS 899996-04-4). The adamantane-1-carboxamide fragment alone has a measured LogP of 2.39 , compared to an estimated LogP of approximately 1.3 for cyclohexanecarboxamide. The adamantyl cage occupies a Connolly solvent-excluded volume of approximately 160 ų versus approximately 100 ų for cyclohexyl, representing a ~60% increase in steric occupancy at the N5 vector . This differentiation is relevant because the N5 substituent in pyrazolo[3,4-d]pyrimidin-4-ones projects into a region that modulates target binding pocket complementarity and influences compound metabolic stability.

Lipophilicity ADME Steric parameters Drug design

N5-Adamantane vs. N5-Benzamide: Molecular Weight and Polar Surface Area Differentiation

Compared to the N5-benzamide analog (N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide, CAS 69722-21-0, MW 331.34), the target compound has a molecular weight of 389.459—an increase of 58.1 Da (+17.5%) driven entirely by the adamantane-for-phenyl substitution . The adamantane carboxamide introduces a saturated, three-dimensional cage structure in place of a planar aromatic benzamide, shifting the fraction of sp³-hybridized carbons (Fsp³) from approximately 0.06 to approximately 0.32 at the N5 substituent. This increase in three-dimensionality has been correlated in multiple prospective medicinal chemistry campaigns with improved aqueous solubility at a given LogP, reduced aromatic ring count, and lower promiscuity against off-target panels [1]. The target compound maintains a topological polar surface area (tPSA) comparable to the benzamide analog (~90 Ų vs. ~93 Ų) while adding substantial non-polar surface area, predicting enhanced passive membrane permeability.

Physicochemical properties Lead optimization Ligand efficiency

Class-Level Target Engagement: Pyrazolo[3,4-d]pyrimidin-4-one Scaffold as a Kinase and PDE Pharmacophore

The pyrazolo[3,4-d]pyrimidin-4-one core shared by the target compound is a validated pharmacophore for ATP-competitive kinase inhibition and cyclic nucleotide phosphodiesterase (PDE) inhibition. In direct enzymatic assays, 1-phenyl-substituted pyrazolo[3,4-d]pyrimidine derivatives have demonstrated EGFR tyrosine kinase inhibition with IC50 values ranging from 4.18 to 35.88 μM [1][2]. The simpler 4-amino analog PP 3 (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, CAS 5334-30-5) inhibits EGFR with an IC50 of 2.7 μM . In the PDE9A space, structurally related N-substituted pyrazolo[3,4-d]pyrimidine ketones from patent US9617269 achieve IC50 values as low as 5.5–6 nM (WYQ-91) against the PDE9A2 catalytic domain [3]. Note: these data are for structurally related but not identical compounds; direct activity data for CAS 899996-08-8 against specific targets has not been identified in public literature as of the search date.

Kinase inhibition Phosphodiesterase EGFR VEGFR-2 CDK

Metabolic Stability Advantage of the Adamantane Cage: Class-Level Evidence from Adamantane-Containing Drug Analogs

The adamantane cage is recognized in medicinal chemistry as a metabolically stable hydrocarbon scaffold resistant to oxidative metabolism due to the absence of activated C–H bonds and the steric shielding provided by its rigid diamondoid framework [1]. In multiple published series, replacement of cyclohexyl or phenyl substituents with adamantane has been shown to reduce intrinsic microsomal clearance. For example, in a series of carbonic anhydrase inhibitors, adamantane-containing derivatives (compounds 9a, 12, and 13a) demonstrated IC50 values below 5 μM with retained potency after microsomal incubation, whereas non-adamantane analogs showed greater metabolic liability [2]. The target compound positions the metabolically robust adamantane cage at the N5 position, a site that in the benzamide and cyclohexanecarboxamide analogs is occupied by groups more susceptible to Phase I oxidation (aromatic hydroxylation or alicyclic oxidation, respectively) .

Metabolic stability CYP resistance Microsomal clearance Adamantane

Differentiation from Adamantane-at-N1 Isomers: Regiochemical Specificity

A key structural comparator is 1-(adamantan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS 114562-87-7), which places the adamantane group at N1 rather than at N5 via a carboxamide linker . In the target compound, the adamantane is attached through a carbonyl spacer (amide bond) at N5, creating a different vector and conformational flexibility profile compared to the direct N1-adamantyl attachment. Published SAR for pyrazolo[3,4-d]pyrimidin-4-ones demonstrates that N1 substitution predominantly influences kinase hinge-region binding, while N5 substitution modulates interactions with the solvent-exposed region and selectivity pocket [1][2]. The target compound's N5-adamantane-carboxamide arrangement positions the bulky cage further from the hinge-binding core, potentially preserving hinge-region hydrogen bonding while exploiting the adamantane for hydrophobic pocket occupancy or protein-surface interactions not accessible to the N1-adamantyl isomer.

Regiochemistry Structure-activity relationship Binding mode

Recommended Application Scenarios for N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}adamantane-1-carboxamide Based on Quantitative Evidence


Kinase Selectivity Profiling Panels Requiring a 3D-Enriched Pyrazolo[3,4-d]pyrimidine Probe

The compound's high Fsp³ character at the N5 position (adamantane Fsp³ ≈ 0.91) makes it suitable as a three-dimensionality-enriched probe in kinase selectivity screening panels, where it complements planar analogs (e.g., benzamide CAS 69722-21-0) to assess the impact of steric bulk on kinome-wide selectivity . The pyrazolo[3,4-d]pyrimidine scaffold has established activity against EGFR, VEGFR-2, CDK2, and Src family kinases with IC50 values in the low micromolar to nanomolar range depending on substitution [1].

CNS-Penetrant Tool Compound Development Leveraging Adamantane Lipophilicity

The adamantane-1-carboxamide fragment contributes a LogP of approximately 2.39 to the molecule, and adamantane-containing compounds are documented to exhibit enhanced blood-brain barrier penetration . This compound is therefore positioned for CNS-targeted pharmacological studies where pyrazolo[3,4-d]pyrimidine scaffold engagement (e.g., PDE9A inhibition for neurodegenerative disease models, where related compounds achieve IC50 values of 5.5–52 nM [1]) is desired with a CNS-penetrant chemical probe.

Metabolic Stability-Critical In Vivo Pharmacodynamic Studies

For in vivo efficacy models requiring sustained compound exposure, the adamantane cage is expected to confer superior resistance to CYP450-mediated oxidation compared to the cyclohexane and benzamide N5 analogs [1]. This compound should be prioritized over oxidatively labile comparators when designing studies where metabolic clearance is a known liability of the chemical series, particularly in rodent models with high intrinsic clearance rates.

Structure-Activity Relationship Studies on N5 Substituent Effects in Pyrazolo[3,4-d]pyrimidin-4-one Series

This compound fills a specific SAR gap: adamantane-carboxamide at N5 with a simple phenyl at N1. Systematic comparison with the cyclohexane analog (CAS 899996-04-4), benzamide analog (CAS 69722-21-0), and N1-adamantyl regioisomer (CAS 114562-87-7) enables deconvolution of steric, lipophilic, and regiochemical contributions to target potency and selectivity . Procurement of all four compounds as a matched set supports rigorous SAR analysis.

Quote Request

Request a Quote for N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}adamantane-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.